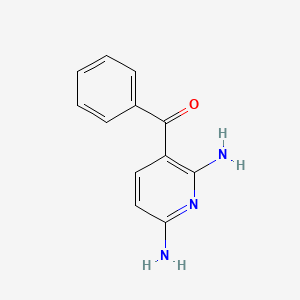

(2,6-Diaminopyridin-3-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(2,6-diaminopyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H11N3O/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H4,13,14,15) |

InChI Key |

CUQWNLDNYKQYLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)N)N |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 2,6 Diaminopyridin 3 Yl Phenyl Methanone

Precursor Synthesis and Starting Material Derivatization

A common and effective strategy involves the use of commercially available or readily synthesized pyridine (B92270) derivatives, which are then subjected to a series of reactions to install the required functional groups.

One of the most versatile precursors for this synthesis is 2,6-dichloronicotinic acid. bldpharm.comjl-pharms.com This pathway leverages the differential reactivity of the chloro and carboxylic acid functional groups. The synthesis typically involves two key transformations: the conversion of the chloro groups into amino groups and the transformation of the carboxylic acid into a phenyl ketone.

The amination of 2,6-dichloropyridine (B45657) derivatives is often accomplished through nucleophilic aromatic substitution with ammonia. google.com This reaction generally requires elevated temperatures and pressures and is frequently catalyzed by a copper source, such as copper(II) sulfate, to facilitate the displacement of the chloride ions. google.com

The conversion of the nicotinic acid moiety into the benzoyl group can be achieved via several methods. A robust approach involves the formation of a Weinreb amide (N-methoxy-N-methylamide) from the carboxylic acid. This intermediate can then be treated with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to yield the desired ketone with minimal risk of over-addition, a common side reaction with more reactive intermediates like acyl chlorides.

A representative synthetic sequence is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,6-Dichloronicotinic Acid | 1. SOCl₂ or (COCl)₂ 2. HN(OMe)Me, Base | N-methoxy-N-methyl-2,6-dichloronicotinamide |

| 2 | N-methoxy-N-methyl-2,6-dichloronicotinamide | PhMgBr or PhLi, THF | (2,6-Dichloropyridin-3-yl)(phenyl)methanone |

| 3 | (2,6-Dichloropyridin-3-yl)(phenyl)methanone | NH₃, Cu(II) catalyst, heat | (2,6-Diaminopyridin-3-yl)(phenyl)methanone |

This table presents a plausible synthetic pathway based on established chemical transformations.

An alternative strategy begins with the readily available 2,6-diaminopyridine (B39239). This approach focuses on the introduction of the benzoyl group at the C-3 position of the pyridine ring. The strong electron-donating nature of the two amino groups activates the ring, particularly at the C-3 and C-5 positions, towards electrophilic substitution and metalation.

One effective method involves a halogenation-followed-by-coupling sequence. 2,6-Diaminopyridine can be selectively iodinated at the 3-position using iodine and a base. iglobaljournal.com The resulting 2,6-diamino-3-iodopyridine serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. A carbonylative coupling reaction, such as a Suzuki or Stille coupling performed under a carbon monoxide atmosphere with a phenyl-containing coupling partner (e.g., phenylboronic acid), can directly install the benzoyl group.

Alternatively, directed ortho-metalation can be employed. The amino groups can direct a strong base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively deprotonate the C-3 position. youtube.com The resulting lithiated intermediate can be trapped with a suitable benzoyl electrophile, such as benzoyl chloride or N,O-dimethylbenzamide, to afford the target ketone. youtube.com

| Method | Starting Material | Key Reagents | Description |

| Halogenation-Coupling | 2,6-Diaminopyridine | 1. I₂, K₂CO₃ 2. PhB(OH)₂, CO, Pd catalyst | Iodination at C-3 followed by a carbonylative Suzuki cross-coupling reaction. iglobaljournal.com |

| Directed Metalation | 2,6-Diaminopyridine | 1. n-BuLi or LDA 2. Benzoyl Chloride | Deprotonation at C-3 directed by the amino groups, followed by acylation with an electrophile. youtube.com |

This table summarizes key strategies for the functionalization of 2,6-diaminopyridine.

Direct Synthetic Routes to this compound

Direct routes aim to form the crucial carbonyl group on a pre-formed diaminopyridine scaffold or to convert a different functional group into the ketone in the final stages of the synthesis.

While pyridine itself is generally unreactive towards classical Friedel-Crafts acylation due to the deactivating effect of the nitrogen coordinating to the Lewis acid catalyst, the presence of two strongly activating amino groups can overcome this limitation. wikipedia.orgorganic-chemistry.org A direct Friedel-Crafts acylation of 2,6-diaminopyridine with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) is a plausible, though potentially challenging, route. youtube.comnih.gov The reaction regioselectivity is directed by the amino groups to the C-3 and C-5 positions.

The Darzens reaction, which typically forms α,β-epoxy esters, is not a direct or common method for synthesizing aryl ketones of this type and is less relevant for this specific target. organic-chemistry.org More pertinent are modern acylation techniques, which may include the acylation of metalated pyridines as discussed in section 1.1.2. youtube.com

This strategy involves synthesizing a 2,6-diaminopyridine derivative with a different functional group at the C-3 position, which is then converted into the phenyl ketone. This approach offers flexibility and can circumvent issues with direct acylation.

A prime example is the use of a nitrile precursor. 2,6-Diamino-3-cyanopyridine can be synthesized and subsequently treated with a phenyl Grignard reagent (PhMgBr). The nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the resulting imine intermediate, provides a clean and high-yielding route to the desired phenyl ketone.

Another interconversion route starts from 2,6-diaminonicotinic acid, which can be prepared from 2,6-dichloronicotinic acid. As detailed in section 1.1.1, the carboxylic acid can be efficiently transformed into the phenyl ketone via a Weinreb amide intermediate.

| Precursor Functional Group | Reagents for Conversion | Description |

| Nitrile (-CN) | 1. PhMgBr, THF 2. H₃O⁺ | Grignard addition to the nitrile followed by hydrolysis of the intermediate imine to form the ketone. |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. HN(OMe)Me 3. PhLi | Conversion to a Weinreb amide, which then reacts with an organolithium reagent to yield the ketone. |

This table details common functional group interconversions leading to the target ketone.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov Various MCRs have been developed for the synthesis of substituted pyridine scaffolds. nih.govgjesr.com

For the synthesis of this compound, a potential MCR could involve the condensation of a β-ketonitrile, such as benzoylacetonitrile, with an active methylene (B1212753) compound like malononitrile, and a source of ammonia. google.com Such reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps to build the polysubstituted pyridine ring. While finding a specific MCR that delivers the exact substitution pattern of the target molecule can be challenging, these strategies represent a powerful and efficient method for generating molecular diversity and constructing complex heterocyclic systems. researchgate.netrsc.org

Stereoselective Synthesis Approaches

A critical analysis of the molecular structure of this compound reveals the absence of any chiral centers. The molecule does not possess a carbon atom bonded to four different substituents, nor does it exhibit other forms of stereoisomerism such as axial or planar chirality. Consequently, the synthesis of this compound does not require stereoselective control to produce a single enantiomer or diastereomer, as only one stereoisomer exists. Therefore, the discussion of stereoselective synthesis approaches is not applicable to this particular compound.

Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources, are highly relevant to the synthesis of this compound and its precursors.

A plausible and established route to this compound involves a two-step process: the synthesis of the 2,6-diaminopyridine core, followed by the introduction of the benzoyl group at the 3-position.

Synthesis of 2,6-Diaminopyridine

The traditional Chichibabin reaction, which involves the amination of pyridine using sodium amide, is a classic method for producing 2,6-diaminopyridine. However, this reaction often requires harsh conditions and can generate significant waste. Modern, greener alternatives focus on catalyzed amination reactions. For instance, the use of microwave irradiation in conjunction with copper catalysts for the amination of 2,6-dihalopyridines offers a more energy-efficient and rapid approach. daneshyari.comnih.gov The use of water as a solvent in such microwave-assisted reactions further enhances the green profile of the synthesis by replacing volatile organic solvents. nih.gov

Acylation of 2,6-Diaminopyridine

The introduction of the benzoyl group onto the 2,6-diaminopyridine scaffold is typically achieved through a Friedel-Crafts acylation reaction. While Friedel-Crafts reactions on pyridine are notoriously challenging due to the electron-deficient nature of the ring, the presence of two strongly activating amino groups in 2,6-diaminopyridine facilitates this electrophilic substitution.

From a green chemistry perspective, several considerations can be made to improve the environmental footprint of this acylation step:

Catalyst Selection: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and environmentally harmful waste during workup. The development and use of recyclable, solid acid catalysts can mitigate this issue.

Solvent Choice: The replacement of hazardous chlorinated solvents, commonly used in Friedel-Crafts reactions, with greener alternatives is a key objective. Exploring the use of ionic liquids or deep eutectic solvents could provide a more sustainable reaction medium.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reducing reaction times and energy consumption. nih.govmdpi.comeurekaselect.com Applying microwave irradiation to the acylation of 2,6-diaminopyridine could lead to a more energy-efficient process with potentially higher yields and fewer byproducts. nih.govmdpi.comeurekaselect.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Benefits |

| Amination | Chichibabin reaction (sodium amide, high temperature) | Microwave-assisted copper-catalyzed amination in water | Reduced reaction time, lower energy consumption, use of a green solvent. daneshyari.comnih.gov |

| Acylation | Friedel-Crafts acylation with stoichiometric AlCl₃ in chlorinated solvents | Catalytic Friedel-Crafts with recyclable solid acids; use of green solvents (e.g., ionic liquids); microwave-assisted reaction | Waste reduction, use of safer solvents, improved energy efficiency. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical production.

Advanced Spectroscopic and Structural Elucidation of this compound

Following an extensive search of publicly available scientific literature and databases, detailed experimental data for the advanced spectroscopic and structural elucidation of the specific compound this compound, as required by the provided outline, could not be located.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. The creation of data tables and detailed research findings is contingent on the availability of primary research data, which appears to be unpublished or not indexed in the databases accessed.

To provide a comprehensive article that adheres to the strict and detailed outline, access to a primary research article or a dedicated study that has synthesized and fully characterized this compound would be necessary. Without such a source, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-richness.

Despite a comprehensive search for scientific literature and data, no specific experimental studies detailing the advanced spectroscopic and structural elucidation of this compound could be located. Consequently, the generation of a detailed article focusing solely on the requested subsections is not possible at this time.

The outlined sections require specific crystallographic and spectroscopic data that are not available in the public domain for this particular compound. These sections are:

Advanced Spectroscopic and Structural Elucidation of 2,6 Diaminopyridin 3 Yl Phenyl Methanone

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

A thorough analysis of intermolecular interactions such as hydrogen bonding and π-π stacking necessitates the availability of a solved crystal structure. Similarly, a discussion on polymorphism and crystal engineering is entirely dependent on experimental crystallographic studies, which appear not to have been published for this compound. Furthermore, to detail the electronic absorption and emission spectroscopy, specific UV-Vis and fluorescence spectral data, including absorption maxima (λmax), emission maxima (λem), molar absorptivity (ε), and quantum yields (Φ), are required.

While general principles of these analytical techniques and typical characteristics of related compounds, such as aminopyridines and benzophenones, are well-documented, the strict instruction to focus solely on "(2,6-Diaminopyridin-3-yl)(phenyl)methanone" prevents the inclusion of such general information.

Therefore, until specific research on the crystallographic and photophysical properties of this compound is published, the generation of a scientifically accurate and detailed article as per the provided outline is not feasible.

Computational and Theoretical Investigations of 2,6 Diaminopyridin 3 Yl Phenyl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (2,6-Diaminopyridin-3-yl)(phenyl)methanone. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformer of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C=O | 1.23 | C-C=O | 120.5 | Phenyl-C-C=O | 30.2 |

| C-N (pyridine) | 1.34 | Pyridine-C-C | 118.9 | Pyridine-C-C=O | 25.8 |

| C-C (inter-ring) | 1.49 | C-N-C (pyridine) | 117.3 | H-N-C-C | 0.5 |

| C-N (amino) | 1.38 | H-N-H | 115.0 | H-N-C-C | 179.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilicity. researchgate.net Conversely, the LUMO energy relates to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyridine ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.98 |

| Chemical Hardness (η = (I-A)/2) | 1.935 |

| Electronegativity (χ = (I+A)/2) | 3.915 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net Red areas signify regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net Green areas correspond to neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups, highlighting these as sites for electrophilic interaction and hydrogen bonding. nih.gov The hydrogen atoms of the amino groups and potentially the phenyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. periodicodimineralogia.it It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering insights into intramolecular charge transfer and hyperconjugation effects. periodicodimineralogia.itnih.gov The analysis calculates the natural atomic charges on each atom, which gives a more chemically intuitive representation of the electron distribution than other methods like Mulliken population analysis. orientjchem.org

Table 3: NBO Analysis - Selected Natural Atomic Charges (Illustrative Data)

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| N (pyridine) | -0.55 |

| N (amino 1) | -0.88 |

| N (amino 2) | -0.88 |

| C (carbonyl) | +0.50 |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. HF calculations can provide a good starting point for more advanced correlated methods, but they neglect electron correlation, which can affect the accuracy of the results. researchgate.net

Semi-empirical methods, such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de These methods are computationally much faster than DFT or ab initio methods, making them suitable for very large molecules or for high-throughput screening. wikipedia.org However, their accuracy is highly dependent on the quality of the parameterization for the specific class of molecules being studied. uni-muenchen.de For this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more accurate DFT calculations. researchgate.net

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. researchgate.netorientjchem.org Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net The calculated maximum absorption wavelength (λmax) can be compared to experimental spectra to validate the computational model.

Vibrational frequencies can also be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule and can be compared with experimental FT-IR and Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The agreement between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. orientjchem.org

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Property | Predicted Value | Experimental Value |

|---|---|---|

| λmax (UV-Vis) | 350 nm | 355 nm |

| C=O Stretch (IR) | 1685 cm-1 | 1670 cm-1 |

| N-H Stretch (IR) | 3450, 3350 cm-1 | 3440, 3335 cm-1 |

| C-N Stretch (Raman) | 1320 cm-1 | 1315 cm-1 |

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods offers a molecular-level understanding that is often unattainable through experimental means alone. For a compound such as this compound, theoretical investigations, primarily leveraging Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of its synthesis. tandfonline.comresearchgate.net These studies can identify the most plausible reaction pathways, characterize transient intermediates, and pinpoint the rate-determining steps of a proposed synthetic route.

Computational chemists typically begin by postulating one or more reaction mechanisms based on established chemical principles for analogous transformations, such as the Friedel-Crafts acylation of an aniline (B41778) derivative or the palladium-catalyzed addition of an arylboronic acid to an aminobenzonitrile. nih.govacs.orgresearchgate.net Each proposed pathway is then meticulously modeled. The geometric structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. tandfonline.com

A cornerstone of this analysis is the calculation of the Gibbs free energy for each stationary point along the reaction coordinate. This allows for the construction of a reaction energy profile, which visually represents the energetic landscape of the transformation. The highest energy barrier on this profile corresponds to the rate-determining step, providing a critical target for chemists seeking to optimize reaction conditions.

For instance, a hypothetical reaction pathway for the formation of the target compound might involve the acylation of 2,6-diaminopyridine (B39239). A computational study would calculate the energies associated with the formation of intermediates and the transition states connecting them.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Acylation Pathway All energies are hypothetical and for illustrative purposes.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| R | Reactants (2,6-diaminopyridine + Benzoyl Chloride) | 0.00 |

| TS1 | First Transition State | +25.4 |

| I1 | Acylium Ion Intermediate | +10.2 |

| TS2 | Second Transition State (Rate-Determining Step) | +31.8 |

| I2 | Sigma Complex Intermediate | +5.5 |

| TS3 | Third Transition State | +15.7 |

| P | Product (this compound) | -12.3 |

Transition state (TS) structures are uniquely characterized by having exactly one imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate leading from reactant to product. rsc.org The identification and verification of these transition states are crucial for confirming the viability of a proposed mechanistic step.

Table 2: Example Vibrational Frequency Analysis for a Transition State Data is hypothetical and for illustrative purposes.

| Structure | Number of Imaginary Frequencies | Imaginary Frequency (cm⁻¹) | Description of Motion |

|---|---|---|---|

| TS2 | 1 | -345.i | C-C bond formation between pyridine (B92270) ring and carbonyl carbon |

Further insights are gained from analyzing the electronic structure of the reacting molecules. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict reactivity. researcher.lifeijcce.ac.ir The energy gap between the HOMO and LUMO provides information about the molecule's stability and reactivity. ijcce.ac.ir In a reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is often the key charge-transfer event.

Table 3: Illustrative Frontier Molecular Orbital Energies of Reactants Calculated at the B3LYP/6-311G+(d,p) level of theory. Energies are hypothetical.

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,6-Diaminopyridine (Nucleophile) | -5.85 | -0.95 | 4.90 |

| Benzoyl Chloride (Electrophile) | -7.20 | -2.10 | 5.10 |

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of charge distribution and stabilizing interactions, such as hyperconjugation, within the molecules at various stages of the reaction. tandfonline.com By tracking the changes in atomic charges, NBO analysis can reveal the flow of electrons during bond formation and cleavage, offering a quantitative description of the nucleophilic and electrophilic character of different atomic centers. tandfonline.comijcce.ac.ir

Table 4: Hypothetical NBO Charge Analysis on Key Atoms During Reaction Charges are in atomic units (a.u.) and are for illustrative purposes.

| Species | Charge on Pyridine N1 | Charge on Pyridine C3 | Charge on Carbonyl Carbon |

|---|---|---|---|

| Reactants | -0.78 | -0.25 | +0.85 |

| TS2 | -0.75 | -0.05 | +0.79 |

| Product | -0.76 | +0.15 | +0.72 |

Through the integration of these computational techniques, a comprehensive and dynamic picture of the reaction mechanism for the synthesis of this compound can be constructed. This theoretical model not only explains how the reaction proceeds but also provides a predictive framework for designing more efficient synthetic strategies.

Reactivity and Derivatization Strategies for 2,6 Diaminopyridin 3 Yl Phenyl Methanone

Reactions at the Diaminopyridine Moiety

The presence of two primary amino groups at the C2 and C6 positions of the pyridine (B92270) ring makes this moiety particularly reactive towards electrophiles. These reactions can be modulated to achieve mono- or di-substitution, providing a pathway to a variety of derivatives.

The amino groups of (2,6-Diaminopyridin-3-yl)(phenyl)methanone can readily undergo N-alkylation and N-acylation. These reactions are fundamental for introducing alkyl or acyl chains, which can significantly alter the molecule's physicochemical properties.

N-Alkylation: The nucleophilic amino groups can react with alkyl halides or other alkylating agents. The reaction can be controlled to favor mono- or di-alkylation. The use of a base is often necessary to deprotonate the amino group, enhancing its nucleophilicity. Heterogeneous catalysts can also be employed to facilitate N-alkylation of aminopyridines, offering high activity and selectivity under controlled conditions such as specific temperatures and reaction space velocities. google.com The reaction of 2,6-diaminopyridine (B39239) derivatives with alkylating agents like 1-(chloromethyl)-4-methoxybenzene in the presence of a base such as potassium carbonate (K2CO3) in a solvent like DMF can lead to the formation of N-alkylated products. fabad.org.tr

N-Acylation: Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. The pyridine ring itself can act as an internal nucleophilic catalyst, activating the acylating agent and facilitating the reaction under mild conditions. semanticscholar.org The reaction of 2,6-diaminopyridine with acyl halides can yield both N-monoacyl and N,N'-diacyl derivatives. nih.gov These reactions are crucial for synthesizing amides, which are important structural motifs in many biologically active compounds.

| Reaction Type | Reagents | Typical Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides (e.g., 1-(chloromethyl)-4-methoxybenzene) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Mono- or di-alkylated aminopyridine | fabad.org.tr |

| N-Acylation | Acyl halides, Anhydrides | Base (e.g., DIPEA), Solvent (e.g., CH2Cl2), Internal catalysis | Mono- or di-acylated aminopyridine (Imides) | semanticscholar.orgnih.gov |

The primary amino groups of the diaminopyridine moiety are prime candidates for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The condensation of 2,6-diaminopyridine with various aldehydes, such as salicylaldehyde (B1680747) or 2-hydroxybenzaldehyde, is a well-established method for synthesizing Schiff base ligands. iosrjournals.orgresearchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. iosrjournals.org The resulting Schiff bases contain the characteristic azomethine (-C=N) group and are important intermediates in organic synthesis and coordination chemistry. researchgate.netajol.info The formation of the imine bond is often confirmed by spectroscopic methods, such as FT-IR, which shows a characteristic stretching vibration for the C=N group. researchgate.netresearchgate.net

| Reactant A | Reactant B (Aldehyde/Ketone) | Typical Conditions | Product | Reference |

| 2,6-Diaminopyridine | Salicylaldehyde | Reflux in Ethanol | Mono or Bis Schiff Base | iosrjournals.org |

| 2,6-Diaminopyridine | 2-Hydroxybenzaldehyde | Reflux in Ethanol/DMF | Schiff Base Ligand | researchgate.net |

| 2,6-Diaminopyridine | 1,7-bis(2-formylphenyl)-1,4,7-trioxaheptane | Not specified | Macrocyclic Schiff Base | researchgate.net |

The two amino groups of the diaminopyridine core can participate in cyclization reactions with appropriate bifunctional reagents to construct fused heterocyclic systems. These reactions are valuable for creating complex molecular architectures. For instance, reacting a diamine like o-phenylenediamine (B120857) with β-enamino diketones can lead to a cascade cyclization/annulation process to form fused 1,5-benzodiazepine frameworks. nih.gov This strategy suggests that this compound could similarly react with suitable diketones or related synthons to yield novel fused pyridine derivatives, such as pyrrolo[2,3-b:5,4-b']dipyridines or pyridodiazepines. The reaction often proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization. nih.gov

| Reactant A | Reactant B | Catalyst/Conditions | Fused Heterocycle Product | Reference |

| o-Phenylenediamine (analogue) | β-Enamino diketone | Base (DBU), Acid (p-TsOH·H2O) | Pyrrole-fused 1,5-benzodiazepine | nih.gov |

Reactions at the Methanone (B1245722) Carbonyl Group

The benzoyl group's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for modifications such as additions, reductions, and condensation reactions.

The carbonyl group can undergo nucleophilic addition with a variety of reagents. For example, organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl carbon to form a tertiary alcohol after workup.

Reduction of the carbonyl group to a secondary alcohol, (2,6-diaminopyridin-3-yl)(phenyl)methanol, can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon. Further reduction to a methylene (B1212753) group (CH2) to form 3-benzyl-2,6-diaminopyridine is also possible under more stringent conditions, such as the Wolff-Kishner or Clemmensen reduction.

| Transformation | Reagents | Typical Conditions | Product |

| Addition | Grignard Reagents (R-MgX) | Ethereal solvent (e.g., THF, Et2O) | Tertiary Alcohol |

| Reduction to Alcohol | NaBH4, LiAlH4 | Alcoholic or ethereal solvent | Secondary Alcohol |

| Reduction to Methylene | H2NNH2, KOH (Wolff-Kishner) | High temperature | Methylene Compound |

| Reduction to Methylene | Zn(Hg), HCl (Clemmensen) | Acidic conditions | Methylene Compound |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene compound in the presence of a weak base. wikipedia.org The methanone carbonyl group of this compound can serve as the electrophile in this reaction.

Active methylene compounds, such as malononitrile, cyanoacetic acid, or diethyl malonate, possess acidic protons due to the presence of two electron-withdrawing groups. wikipedia.orgresearchgate.net In the presence of a mild base (e.g., piperidine, pyridine, or an amine-functionalized catalyst), these compounds form a carbanion that acts as a nucleophile. wikipedia.orgnih.gov This nucleophile then attacks the carbonyl carbon of the methanone. The initial adduct typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation. nih.gov

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Typical Conditions | Product Type | Reference |

| Aldehyde or Ketone | Malononitrile | Amine-functionalized MOFs | Ethanol, Ambient Temp. | Arylidene malononitrile | nih.gov |

| Aldehyde or Ketone | Diethyl malonate, Cyanoacetic acid | Weakly basic amine (e.g., piperidine) | Varies (e.g., Ethanol, reflux) | α,β-unsaturated ester/acid | wikipedia.orgresearchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Conjugated enone | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Phenyl Rings

The reactivity of this compound towards aromatic substitution is governed by the distinct electronic properties of its two aromatic rings: the electron-rich, highly activated pyridine ring and the deactivated phenyl ring.

Pyridine Ring Reactivity:

The pyridine ring in this molecule is substituted with two powerful electron-donating amino groups (-NH₂) at the 2- and 6-positions and an electron-withdrawing benzoyl group (-C(O)Ph) at the 3-position.

Electrophilic Aromatic Substitution (SEAr): A standard pyridine ring is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgquimicaorganica.org Any substitution that does occur is typically directed to the 3-position (meta-position). youtube.comquora.com However, the presence of the two amino groups at positions 2 and 6 dramatically alters this reactivity. Amino groups are strong activating, ortho, para-directing substituents. Their combined effect strongly activates the pyridine ring towards electrophilic attack, overpowering the deactivating effects of both the ring nitrogen and the benzoyl group. The directing influence of the amino groups targets the 4- and 5-positions. Consequently, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are predicted to occur preferentially at the C4 and C5 positions of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on an unsubstituted pyridine ring typically occurs at the 2-, 4-, and 6-positions, as the electronegative nitrogen can effectively stabilize the anionic intermediate (Meisenheimer complex). stackexchange.com In this compound, these positions are occupied by amino groups, which are poor leaving groups. Therefore, direct SNAr on the pyridine ring is unlikely without modification. However, derivatization strategies could involve the introduction of a good leaving group (e.g., a halogen) at the 4- or 5-position via electrophilic substitution first. A subsequent SNAr reaction could then be performed. Alternatively, advanced catalytic systems, such as those employing ruthenium, have been shown to enable SNAr reactions where an amino group itself can act as a leaving group, opening a potential pathway for derivatization. thieme-connect.de

Phenyl Ring Reactivity:

The phenyl ring is directly attached to the carbonyl carbon of the benzoyl group.

Electrophilic Aromatic Substitution (SEAr): The carbonyl group is a moderate deactivating, meta-directing group. It withdraws electron density from the phenyl ring through both inductive and resonance effects, making it less susceptible to electrophilic attack than benzene. Any electrophilic substitution on this ring would be directed to the positions meta to the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring, as part of a benzophenone (B1666685) moiety, is not activated towards nucleophilic aromatic substitution. Such reactions typically require the presence of both a good leaving group (like a halide) and a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.

The predicted sites of aromatic substitution are summarized in the table below.

| Ring | Reaction Type | Directing Groups | Predicted Position of Attack |

|---|---|---|---|

| Pyridine | Electrophilic Substitution | 2-NH₂ (Activating, o,p-directing) 6-NH₂ (Activating, o,p-directing) Ring N (Deactivating, m-directing) 3-C(O)Ph (Deactivating, m-directing) | C4 and C5 |

| Phenyl | Electrophilic Substitution | Carbonyl (Deactivating, m-directing) | meta-positions |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications to the this compound scaffold. mdpi.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are particularly relevant. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org

Reactions involving the Pyridine Moiety:

The pyridine ring and its amino substituents provide several handles for cross-coupling reactions.

N-H Functionalization: The N-H bonds of the two primary amino groups are ideal sites for Buchwald-Hartwig amination. wikipedia.orgbeilstein-journals.orgmtak.hu This reaction would involve coupling the diaminopyridine core with aryl or heteroaryl halides (or triflates) to yield N-arylated derivatives. This is a common strategy for building more complex molecular architectures.

C-H Functionalization: Direct C-H activation/functionalization is a modern strategy for derivatization. youtube.com While the pyridine nitrogen often directs C-H activation to the C2 position, this site is already substituted. However, the amino groups could potentially serve as directing groups to functionalize the C5-H bond.

Coupling of Halogenated Derivatives: A highly effective strategy involves the initial halogenation of the pyridine ring at the C4 or C5 position, as predicted by the electrophilic substitution patterns. The resulting aryl halide can then serve as a substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base would form a new C-C bond at that position. youtube.comyoutube.comnih.gov This allows for the introduction of alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: The halogenated intermediate could also be coupled with a wide range of primary or secondary amines to introduce new amino substituents.

Reactions involving the Phenyl Moiety:

While the unsubstituted phenyl ring is inert to cross-coupling, introducing a halogen (e.g., via synthesis from a halogenated benzoic acid) would make it a versatile coupling partner. A halo-substituted phenyl ring could readily participate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and other standard cross-coupling reactions to modify this part of the molecule.

The table below outlines potential transition metal-catalyzed reactions for derivatizing the title compound.

| Reaction Type | Coupling Site | Coupling Partner | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2-NH₂ / 6-NH₂ | Aryl/Heteroaryl Halide | N-Aryl derivatives |

| Suzuki-Miyaura Coupling | C4-X or C5-X (X=Cl, Br, I) | Organoboron Reagent (R-B(OH)₂) | C4/C5-Alkyl/Aryl derivatives |

| Buchwald-Hartwig Amination | C4-X or C5-X (X=Cl, Br, I) | Amine (R₂NH) | C4/C5-Amino derivatives |

| C-H Functionalization | C5-H | Various | C5-functionalized derivatives |

Advanced Research Applications and Interdisciplinary Studies of 2,6 Diaminopyridin 3 Yl Phenyl Methanone

Supramolecular Chemistry and Self-Assembly

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a crucial directional interaction in molecular recognition and crystal engineering. While the specific hydrogen bonding patterns of (2,6-Diaminopyridin-3-yl)(phenyl)methanone have not been characterized, related molecules like 2,6-diaminopyridine (B39239) derivatives are known to form extensive hydrogen-bonded networks. nih.gov These networks are critical in determining the crystal packing and physical properties of the material. researchgate.net The presence of two primary amine groups and a carbonyl group in the target molecule provides multiple sites for creating robust one-, two-, or three-dimensional hydrogen-bonding arrays. nih.gov However, without experimental data from techniques such as X-ray crystallography or NMR spectroscopy in solution, any description of its specific hydrogen-bonding motifs remains speculative. mdpi.com

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. nih.govrsc.org The specificity of these interactions is fundamental to molecular recognition. rsc.org Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are often used to encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis. nih.gov While this compound could theoretically act as a guest, or be incorporated into a larger host structure, there is no published research demonstrating its involvement in such host-guest systems. Studies on related pyridine (B92270) systems show that functional groups can direct solid-state arrangement through specific interactions, but this has not been explored for the title compound. nih.gov

Design of Self-Assembled Architectures

Self-assembly is the autonomous organization of components into patterns or structures without external intervention. It is a key principle in creating complex supramolecular architectures. Derivatives of 2,6-diaminopyridine have been used to create self-assembling systems, such as nanotubes and other ordered structures, driven by non-covalent interactions. nih.gov The interplay of hydrogen bonding and π-π stacking in aromatic systems like this compound could, in principle, be harnessed to design novel supramolecular polymers or discrete assemblies. rsc.org However, the specific conditions and resulting structures for this compound are not documented in the scientific literature.

Coordination Chemistry and Metal Complexes

The study of coordination compounds involves the interaction of metal ions with ligands. The rich coordination chemistry of pyridine-based ligands is well-established, but specific research into this compound as a ligand is absent.

This compound as a Ligand (e.g., N,O-chelation, PNP coordination)

The molecular structure of this compound contains multiple potential donor atoms for metal coordination: the two nitrogen atoms of the amino groups, the pyridine ring nitrogen, and the carbonyl oxygen. This suggests its potential to act as a versatile ligand. Chelation involving the pyridine nitrogen and the carbonyl oxygen (an N,O-chelate) is a common binding mode for related 2-acylpyridine ligands. scirp.org However, the 3-position of the benzoyl group in the title compound makes this specific chelation mode sterically challenging. Coordination could also potentially involve the amino groups. For instance, ligands containing phosphine (B1218219) groups attached to amino-pyridines (PNP coordination) are well-known, but the title compound lacks phosphorus donors. researchgate.net While Schiff bases derived from 2,6-diaminopyridine are widely used as multidentate ligands, this compound itself has not been reported in this context. researchgate.netajol.info

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are foundational to coordination chemistry. rsc.org A vast number of complexes with ligands derived from 2,6-diaminopyridine have been prepared and analyzed using techniques like FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction to determine their structure and properties. researchgate.netcyberleninka.runih.gov These studies have revealed a wide range of coordination geometries, including octahedral and tetrahedral, depending on the metal ion and the specific ligand structure. ajol.infocyberleninka.ru Despite this extensive work on related compounds, there are no scientific reports detailing the synthesis or characterization of any metal complexes formed with this compound as a ligand.

Catalytic Applications of Metal Complexes

The pyridine nitrogen and amino groups of this compound present ideal coordination sites for metal ions, suggesting its utility in the formation of catalytically active metal complexes. While direct catalytic studies on this specific compound are not extensively documented, the broader class of pyridine and diaminopyridine derivatives has shown significant promise in catalysis.

Metal complexes involving pyridine-based ligands are known to be effective catalysts in a variety of organic transformations. For instance, palladium(II) complexes with pyridine derivatives have been successfully employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the catalytic efficiency of the metal center. acs.org In the case of this compound, the electron-donating amino groups are expected to enhance the electron density on the pyridine ring, which could, in turn, modulate the catalytic activity of a coordinated metal.

Furthermore, copper(II) complexes containing pyridine-2,6-diimine ligands have been investigated as mimics for oxidase enzymes, demonstrating catalytic activity in the aerobic oxidation of polyphenols. tandfonline.com The structural and electronic properties of the ligands were found to tune the Lewis acidity of the copper(II) centers, a key factor in their catalytic function. tandfonline.com Iron(II) complexes with amino-pyridine ligands have also been shown to catalyze atom transfer radical polymerization (ATRP). nsf.gov The steric and electronic environment provided by the ligand framework plays a crucial role in the catalytic performance. nsf.gov These examples underscore the potential of this compound to serve as a versatile ligand in the development of novel homogeneous catalysts.

Materials Science and Optoelectronic Applications

The conjugated system and functional groups of this compound make it a candidate for applications in materials science, particularly in the realm of optoelectronics.

Integration into Liquid Crystalline Systems

The incorporation of this compound into liquid crystalline systems is an emerging area of interest. The diaminopyridine moiety offers sites for hydrogen bonding, which can be a driving force for the formation of supramolecular liquid crystals. Azopyridine derivatives, which share the pyridine core, have been shown to form liquid crystalline phases through self-assembly with carboxylic acids via hydrogen bonding. mdpi.com This suggests that this compound could similarly interact with complementary molecules to induce or modify liquid crystalline behavior.

Moreover, the pyridine nitrogen provides a coordination site for metal ions, which can lead to the formation of metallomesogens. The coordination of metal ions to pyridine-containing ligands has been utilized to create liquid crystalline materials with unique optical, magnetic, or electronic properties. mdpi.com The combination of the phenyl ring and the diaminopyridine core in this compound could lead to materials with interesting phase behavior and photoresponsive properties when integrated into liquid crystalline architectures.

Development of Fluorescent Probes and Sensors

The 2,6-diaminopyridine scaffold is known to exhibit fluorescence and can act as a signaling unit in fluorescent probes. researchgate.net Derivatives of 2,6-diaminopyridine have been investigated as fluorescent probes for the detection of transition metal ions. researchgate.netnih.gov The interaction of the diaminopyridine moiety with metal ions can lead to changes in the fluorescence spectrum, such as a red shift and an increase in intensity, allowing for the sensitive detection of specific cations. nih.gov

For example, 2,6-diaminopyridine itself has been shown to be a reversible and sensitive fluorescent probe for transition metal ions, with a notable affinity for Cu2+. researchgate.net The fluorescence intensity of 2,6-diaminopyridine is linearly proportional to the concentration of Cu2+ within a certain range. researchgate.net The binding affinity for different transition metal ions follows the order: Cu2+ > Zn2+ > Co2+ > Ni2+ > Ag+. researchgate.net

Derivatives of 2,6-diaminopyridine coupled with other fluorophores, such as rhodamine, have also been developed for the selective sensing of metal ions like Fe3+ and Al3+. acs.org The sensing mechanism often involves a chelation-induced structural change in the probe molecule, leading to a distinct colorimetric and fluorescent response. acs.org Given these precedents, this compound, with its inherent diaminopyridine fluorophore, holds potential for the development of novel fluorescent sensors for various analytes.

| Probe Moiety | Target Analyte(s) | Observed Response |

| 2,6-diaminopyridine | Transition Metal Ions (e.g., Cu2+) | Red shift in spectrum, increased fluorescence intensity |

| Rhodamine-coupled 2,6-diaminopyridine | Fe3+, Al3+ | Colorimetric and fluorescent changes |

| Other 2,6-diaminopyridine derivatives | Transition Metal Ions | Changes in UV-Vis and fluorescence spectra |

Charge Transport Properties in Organic Electronic Devices

The charge transport properties of organic molecules are fundamental to their application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The molecular structure, including the nature of aromatic substituents, plays a critical role in determining these properties. rsc.org The presence of a phenyl group in this compound can influence its charge transport characteristics. Phenyl substituents have been shown to impact the charge transport of organic semiconductors, with some studies indicating a shift from p-type to n-type behavior upon phenyl substitution. figshare.com

The arrangement of molecules in the solid state is also crucial for efficient charge transport. nih.gov The diaminopyridine core of the molecule could facilitate intermolecular interactions, such as hydrogen bonding, which may influence the molecular packing and, consequently, the charge mobility. Theoretical studies on related organic semiconductors can provide insights into the potential performance of this compound. For instance, calculations based on Marcus theory can be used to estimate charge mobilities. figshare.com While specific experimental data on the charge transport properties of this compound are limited, the combination of its phenyl and diaminopyridine moieties suggests it could be a candidate for investigation as a novel organic semiconductor.

Mechanistic Biological Activity Investigations (In Vitro Studies)

The structural similarity of this compound to known bioactive molecules has prompted investigations into its biological activity, particularly in the context of enzyme inhibition.

Enzyme Interaction Studies (e.g., Cyclin-Dependent Kinase Inhibition Mechanisms)

A significant area of research for this compound and its analogs is their potential as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key enzymes in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov A series of 2,6-diamino-3-acylpyridines, which includes the structural framework of this compound, have been designed and synthesized as CDK inhibitors. nih.gov

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK enzyme. nih.gov The interaction involves the formation of hydrogen bonds between the inhibitor and the hinge region of the enzyme. nih.gov Specific derivatives within this class have demonstrated potent inhibitory activity against CDK1 and CDK2 and have been shown to inhibit the proliferation of various tumor cell lines, including HeLa, HCT116, and A375. nih.gov The mechanism of action involves arresting the cell cycle, often at the G1 phase, by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). nih.gov

| Compound Class | Target Enzyme(s) | Mechanism of Action |

| 2,6-diamino-3-acylpyridines | CDK1, CDK2 | ATP-competitive inhibition |

Further in vitro studies are essential to fully elucidate the specific binding modes and the structure-activity relationships of this compound and its derivatives as CDK inhibitors.

DNA/RNA Binding and Interaction Modes

Currently, there is a notable absence of publicly available scientific literature detailing the specific DNA or RNA binding properties and interaction modes of this compound. While the structural motifs present in the molecule, such as the diaminopyridine and phenyl groups, suggest potential for interactions with nucleic acids through mechanisms like hydrogen bonding and aromatic stacking, empirical data from studies such as spectrophotometric titrations, fluorescence spectroscopy, or co-crystallography are not available to substantiate these hypotheses.

Structure-Activity Relationship (SAR) Studies for Target Engagement

A comprehensive analysis of the structure-activity relationships (SAR) for this compound concerning its engagement with specific biological targets is not documented in the current body of scientific research. SAR studies are crucial for optimizing the potency and selectivity of a compound. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to determine how modifications to the diaminopyridine ring, the phenyl group, or the methanone (B1245722) linker influence its activity. The absence of this information indicates that the exploration of this compound as a lead for therapeutic development is likely in its nascent stages or has not been pursued.

Antimicrobial Activity Mechanisms (In Vitro)

There are no available in vitro studies that elucidate the specific antimicrobial activity mechanisms of this compound. Investigations into a compound's antimicrobial mechanism typically involve a battery of assays to determine its effects on microbial growth, cell wall integrity, protein synthesis, nucleic acid replication, and metabolic pathways. Without such studies, it is not possible to ascertain whether this compound possesses antimicrobial properties or to describe the molecular basis for any such activity.

Pharmacophore Modeling and Ligand Design Principles (Computational Medicinal Chemistry)

A search of the scientific literature reveals no instances of pharmacophore modeling or ligand design studies centered on this compound. Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. The lack of such studies suggests that the compound has not been a focus of computational medicinal chemistry efforts aimed at discovering or optimizing its biological activity.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of 3-acyl-2,6-diaminopyridines, including the title compound, is an area ripe for innovation. Current strategies often involve multi-step processes that may lack efficiency and regioselectivity. Future research is anticipated to focus on the development of more direct and sustainable synthetic routes.

One promising avenue is the exploration of regioselective C-H bond activation and functionalization of the 2,6-diaminopyridine (B39239) core. This approach would circumvent the need for pre-functionalized starting materials and protecting groups, thereby streamlining the synthesis. Furthermore, advancements in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could offer novel pathways to introduce the benzoyl group at the C-3 position with high precision.

The classic Friedel-Crafts acylation, while a fundamental reaction for forming carbon-carbon bonds, is often challenging with electron-rich and heteroaromatic substrates like pyridines due to catalyst poisoning and competing N-acylation. nih.govnih.govorganic-chemistry.org Research into milder and more selective Lewis or Brønsted acid catalysts could unlock the potential of this reaction for the direct synthesis of (2,6-Diaminopyridin-3-yl)(phenyl)methanone. nih.govnih.gov The development of protocols that are both cost-effective and amenable to combinatorial chemistry would be particularly valuable for generating libraries of related compounds for further investigation. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Bond Activation | Atom economy, reduced waste, fewer steps | Development of regioselective catalysts |

| Catalytic Cross-Coupling | High efficiency and functional group tolerance | Novel catalyst/ligand systems |

| Advanced Friedel-Crafts | Direct C-C bond formation | Milder and more selective catalysts |

Exploration of New Reactivity Pathways

The reactivity of this compound is largely uncharted territory. The presence of multiple reactive sites—the two amino groups, the pyridine (B92270) nitrogen, the carbonyl group, and the aromatic rings—suggests a rich and complex chemical behavior waiting to be explored.

Future studies will likely investigate the differential reactivity of the two amino groups, enabling selective functionalization to create more complex molecular architectures. The carbonyl group serves as a handle for a variety of transformations, including reductions, additions of nucleophiles, and condensations to form imines or other derivatives. The pyridine nitrogen can be quaternized or coordinated to metal centers, modulating the electronic properties of the entire molecule.

Furthermore, the interplay between the electron-donating amino groups and the electron-withdrawing benzoyl group is expected to influence the aromatic reactivity of the pyridine ring, potentially enabling novel substitution reactions at the C-4 and C-5 positions. Understanding these reactivity patterns will be crucial for the rational design of new molecules based on this scaffold.

Advanced Functional Material Design

The unique structural and electronic features of this compound make it an attractive building block for the design of advanced functional materials. The 2,6-diaminopyridine moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net

The introduction of a benzoyl group at the C-3 position could lead to the development of novel ligands with tailored electronic and steric properties. These ligands could be incorporated into metal-organic frameworks (MOFs) or coordination polymers, potentially leading to materials with interesting catalytic, sensing, or gas storage properties. The inherent fluorescence of many pyridine derivatives also suggests that materials derived from the title compound could have applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. acs.orgresearchgate.net The photophysical properties of related 3-acyl-6-amino-4-quinolones have been shown to be sensitive to their environment, suggesting potential as proton probes. bohrium.com

| Material Type | Potential Application | Key Design Feature |

| Metal-Organic Frameworks | Catalysis, Gas Storage | Tunable ligand properties |

| Coordination Polymers | Sensing, Luminescence | Metal-ligand interactions |

| Fluorescent Probes | Bioimaging, Environmental Sensing | Environment-sensitive emission |

Deeper Mechanistic Insights into Biological Interactions

A significant area of future research will be the elucidation of the biological activities of this compound and its derivatives. A study on a series of 3-acyl-2,6-diaminopyridines has already demonstrated their potential as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in the cell division cycle. nih.gov This finding suggests that the title compound could be a starting point for the development of novel anti-cancer agents. nih.govgoogle.com

Future work will involve detailed structure-activity relationship (SAR) studies to optimize the inhibitory activity and selectivity of these compounds. Computational modeling and molecular docking studies will be instrumental in understanding the binding modes of these inhibitors within the active sites of CDKs and other potential biological targets. nih.gov Furthermore, investigating the broader pharmacological profile of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, will be essential for their development as therapeutic agents.

Applications in Dynamic Covalent Chemistry and Adaptive Systems

Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex chemical systems that can adapt their structure and function in response to environmental stimuli. rsc.orgnih.gov The formation of reversible covalent bonds, such as imines, hydrazones, and boronic esters, is the cornerstone of DCC. nih.govnih.govnih.gov

The amino groups of this compound are prime candidates for participating in dynamic covalent reactions. For instance, condensation with aldehydes or ketones would lead to the formation of dynamic imine bonds, which could be used to create self-healing polymers, responsive gels, or dynamic combinatorial libraries for drug discovery. The ability of such systems to reversibly form and break bonds allows for error correction and the selection of the most stable structures under a given set of conditions. rsc.orgresearchgate.netrsc.org

The integration of the this compound scaffold into such adaptive systems could lead to the development of "smart" materials with applications in areas ranging from materials science to biotechnology.

| Dynamic System | Reversible Bond | Potential Application |

| Self-Healing Polymers | Imine | Smart coatings, soft robotics |

| Responsive Gels | Hydrazone | Drug delivery, tissue engineering |

| Dynamic Combinatorial Libraries | Boronic Ester | Drug discovery, catalyst screening |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Diaminopyridin-3-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is typically synthesized via condensation reactions involving pyridine derivatives and phenyl ketones. For example, intermediates like (4,6-diamino-1,3-phenylene)bis(phenylmethanone) are prepared using nucleophilic substitution or cyclization reactions under inert atmospheres. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratios of precursors), solvent selection (e.g., 1,4-dioxane for improved solubility), and catalysis (e.g., triethylamine to deprotonate reactive sites). Reaction monitoring via TLC or HPLC ensures intermediate stability and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Spectroscopy: Use NMR to confirm hydrogen environments (e.g., aromatic protons at δ7.0–8.5 ppm) and FT-IR for functional group identification (C=O stretch ~1650–1750 cm). Cross-reference with NIST Chemistry WebBook data for validation .

- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its application in organic semiconductors?

- Methodological Answer: The planar aromatic core and hydrogen-bonding capability (via amino groups) enable π-π stacking and charge transport in semiconductor applications. Crystallographic data (e.g., space group , unit cell parameters) reveal intermolecular interactions critical for conductivity. Refinement in SHELX must address disorder in phenyl rings or solvent molecules to ensure accurate electronic property predictions .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?

- Methodological Answer: Systematic studies under controlled conditions (pH, temperature, solvent polarity) are essential. For example:

- Solubility: Test in DMSO (high polarity) vs. toluene (low polarity) with sonication.

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze via HPLC for decomposition products. Cross-validate with thermal gravimetric analysis (TGA) to detect melting or sublimation points .

Q. What experimental design considerations are critical for high-throughput crystallographic studies of derivatives of this compound?

- Methodological Answer:

- Automation: Use robotic crystallization platforms (e.g., vapor diffusion in 96-well plates) to screen solvent combinations.

- Data Processing: Employ SHELXC/D/E pipelines for rapid phase determination and twin refinement. Prioritize high-resolution datasets (≤1.0 Å) to resolve structural ambiguities in derivatives .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites. Compare calculated IR spectra with experimental data to validate models. Molecular docking studies assess binding affinity in semiconductor or catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.